2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid is an organic compound classified within the phthalimide derivatives. It features a complex structure characterized by a 1,3-dioxoisoindoline moiety, which is derived from phthalic anhydrides. This compound is notable for its diverse applications across various fields, including chemistry, biology, and medicine.
This compound falls under the category of phthalimides, which are known for their utility in organic synthesis and potential biological activities. Phthalimides are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid typically involves several key steps:
These synthetic routes can vary based on the specific conditions and reagents used, but they generally follow the outlined sequence to achieve the desired product .
The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and purification methods may involve flash column chromatography or recrystallization techniques to isolate pure compounds .
The molecular structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid can be represented as follows:
This compound can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for this compound primarily involves its interaction with biological macromolecules. It may act as an enzyme inhibitor or modulator due to its structural characteristics that allow it to bind effectively with target sites on enzymes or receptors.
Studies indicate that derivatives of this compound have shown potential in inhibiting specific enzymes involved in disease processes, making it a candidate for further pharmacological evaluation .
Key chemical properties include:
The compound's stability and reactivity make it suitable for various applications in organic synthesis and material science .
Isoindole-1,3-dione derivatives, commonly termed phthalimides, feature a bicyclic aromatic system with two carbonyl groups flanking a nitrogen atom. The compound 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid (CAS: 19506-89-9) follows systematic IUPAC naming that precisely defines its structure:
Structurally, the molecule integrates:
Table 1: Synonyms and Identifiers of the Compound
Chemical Name | Synonym | CAS No. | Molecular Formula |
---|---|---|---|
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid | N-Phthaloyl leucine | 19506-89-9 | C₁₄H₁₅NO₄ |
(2S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid | Phthaloyl-L-leucine | 19506-89-9 | C₁₄H₁₅NO₄ |
2-Phthalimido-4-methylpentanoic acid | – | 19506-89-9 | C₁₄H₁₅NO₄ |
The compound was first synthesized via Gabriel synthesis, a classical method involving:
Its initial characterization dates to the mid-20th century, coinciding with explorations of amino acid-protecting groups for peptide synthesis. The phthaloyl group served as:
Interest surged with the discovery of thalidomide (a phthalimide derivative) in the 1950s, though this specific leucine conjugate was primarily a synthetic intermediate rather than a therapeutic agent itself [4] [7]. Commercial availability emerged through suppliers like Sigma-Aldrich and ChemDiv, cataloged as a building block for drug design (Catalog ID: BB01-2896) [1] [3].
Synthetic Applications
Pharmacological Relevance
Table 2: Key Activities of Phthalimide Derivatives in Biomedicine
Derivative Class | Biological Activity | Mechanistic Insight |
---|---|---|
Thalidomide analogs | Anticancer (myeloma) | Cereblon-mediated ubiquitination of IKZF1/3 TFs |
N-Substituted phthalimides | DPP-IV inhibition | Competitive binding to protease active site |
Hybrid conjugates (e.g., JQ1-thalidomide) | Targeted protein degradation | PROTAC-mediated ubiquitin-proteasome system engagement |
Phthalimides exhibit multifunctional bioactivity:
The leucine-derived variant’s branched alkyl chain enhances lipophilicity (log P ≈ 2.5), potentially improving blood-brain barrier permeability for neuroactive agents [7].
Physicochemical Profile
These properties prioritize it as a scaffold for prodrug development or targeted conjugates.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2